1-Phenyl-2-(pyridin-2-yl)propan-1-ol
Description
1-Phenyl-2-(pyridin-2-yl)propan-1-ol is a chiral secondary alcohol featuring a phenyl group at the C1 position and a pyridin-2-yl substituent at C2 of the propanol backbone. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as sedamine and lanicemine, which are used in treating cognitive disorders. The enantiopure form of this compound can be synthesized via biocatalytic reduction of its ketone precursor, 1-phenyl-2-(pyridin-2-yl)propan-1-one, using ketoreductases (KREDs) with high enantiomeric excess (>99%).
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H15NO/c1-11(13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11,14,16H,1H3 |
InChI Key |
RPZBNVKVXONUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Pyridine vs. Pyrrolidine: Replacing pyridin-2-yl with pyrrolidinyl (e.g., (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) introduces a saturated amine ring, increasing basicity and solubility in acidic conditions.
- Positional Isomerism: 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol features dual pyridinyl groups at C1 and C3, enhancing polarity compared to the mono-pyridinyl target compound. This structural difference may influence binding affinity in biological systems.
Stereochemical Considerations
- The (R)-enantiomer of 1-phenyl-2-(pyridin-2-yl)ethanol (a related compound) is critical for synthesizing lanicemine, highlighting the importance of stereochemistry in bioactivity. Stereoisomers of pyrrolidinyl analogs (e.g., (1S,2R) vs. (1R,2S)) exhibit distinct pharmacological profiles.
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